4-Chloro-2,3-dimethylbenzoic acid
Overview
Description
4-Chloro-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, featuring a chlorine atom and two methyl groups attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2,3-dimethylbenzoic acid can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 2,3-dimethylbenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar Friedel-Crafts acylation reaction, but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,3-dimethylbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is commonly used for the oxidation of the methyl groups to carboxylic acids.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with nucleophiles such as hydroxide (OH-) or alkoxides.
Major Products Formed:
Oxidation: Formation of 2,3-dimethylbenzoic acid.
Reduction: Formation of 4-chloro-2,3-dimethylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,3-dimethylbenzoic acid is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Chloro-2,3-dimethylbenzoic acid is structurally similar to other benzoic acid derivatives, such as 3,4-dimethylbenzoic acid and 2,3-dimethylbenzoic acid. The chlorine atom increases the compound's electrophilic character, making it more reactive in certain chemical reactions compared to its non-chlorinated counterparts.
Comparison with Similar Compounds
3,4-Dimethylbenzoic acid
2,3-Dimethylbenzoic acid
4-Methylbenzoic acid
3-Chlorobenzoic acid
This comprehensive overview provides a detailed understanding of 4-Chloro-2,3-dimethylbenzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-2,3-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADUEYMWXVZMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5628-66-0 | |
Record name | 4-Chloro-2,3-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5628-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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